
2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 110412 is a compound of significant interest in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in cancer treatment. The compound is known for its ability to interact with specific molecular targets, making it a valuable candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 110412 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core chemical structure of NSC 110412 through a series of reactions, such as condensation and cyclization.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 110412 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be used, allowing for a constant supply of reactants and continuous removal of products.
化学反応の分析
Types of Reactions
NSC 110412 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 110412 can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
NSC 110412 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of NSC 110412 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, in cancer treatment, NSC 110412 may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .
類似化合物との比較
Similar Compounds
NSC 706744: Another topoisomerase I inhibitor with similar anticancer properties.
NSC 725776 (Indimitecan): A synthetic compound with enhanced stability and prolonged drug action.
NSC 724998 (Indotecan): Known for its selective targeting of cancer cell genomes.
Uniqueness
NSC 110412 is unique due to its specific molecular structure, which allows for selective inhibition of its targets. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential compared to other similar compounds .
特性
CAS番号 |
20141-84-8 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
2-methyl-3,3-diphenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO/c1-22-20(23)18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChIキー |
HQUIZCSNXDHYGH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)

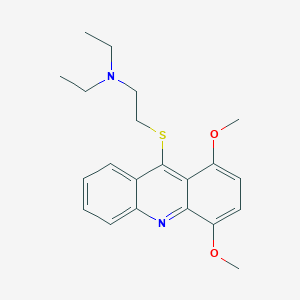
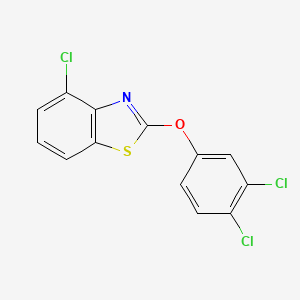

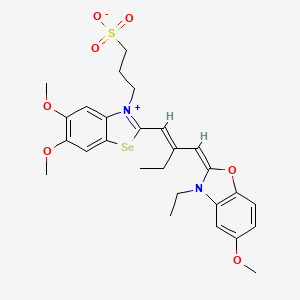
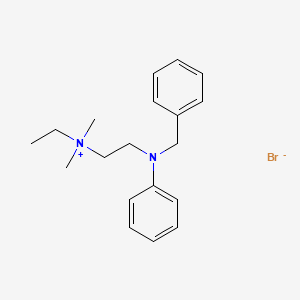
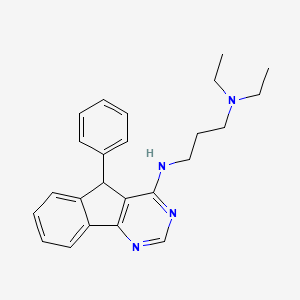
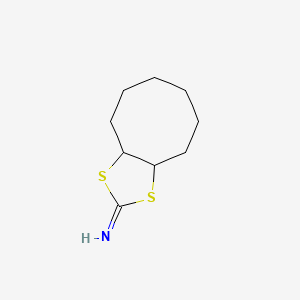
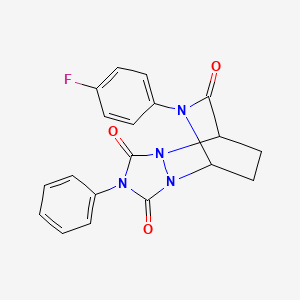
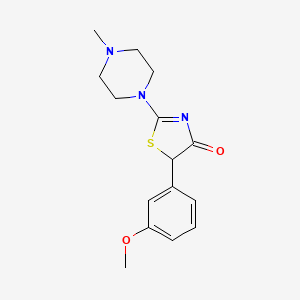
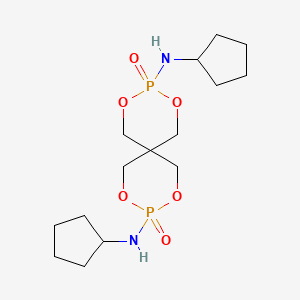
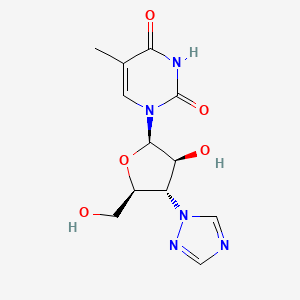
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
